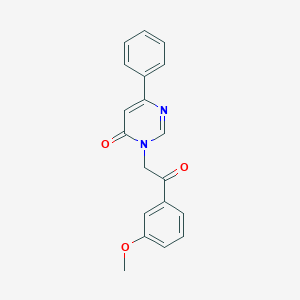

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(3-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(10-16)18(22)12-21-13-20-17(11-19(21)23)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQAYQRUCQMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketoamide Cyclization

The most efficient route to the pyrimidinone core involves cyclocondensation of β-ketoamide derivatives with urea equivalents. A optimized procedure adapted from PMC data demonstrates:

Procedure :

- React ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 equiv) with benzamidine hydrochloride (1.2 equiv) in refluxing ethanol (80°C, 12 hr)

- Neutralize with aqueous NaHCO₃ (10%)

- Recrystallize from ethanol/water (3:1)

Yield : 68-72%

Key advantage : Direct introduction of the 6-phenyl group via benzamidine reagent.

Biginelli-Type Multicomponent Reactions

Adaptation of the Mannich reaction protocol from CSIRO research enables one-pot synthesis:

Reagents :

- 3-Methoxyacetophenone (1.0 equiv)

- Benzaldehyde (1.1 equiv)

- Urea (1.5 equiv)

Conditions :

- HCl catalyst (0.5 mol%)

- Ethanol solvent, reflux 6 hr

Yield : 58-62%

Limitation : Lower regioselectivity compared to stepwise methods.

Functionalization of the Pyrimidinone Core

Introduction of 3-(2-Oxoethyl) Side Chain

The critical 3-position functionalization employs two primary methods:

Method A: Alkylation-Ketone Formation

- N-Alkylation with 2-bromo-1-(3-methoxyphenyl)ethanone (1.5 equiv)

- K₂CO₃/DMF, 60°C, 8 hr

- Oxidation of secondary alcohol (if needed) with PCC/CH₂Cl₂

Method B: Michael Addition

- React pyrimidinone enolate with methyl vinyl ketone

- Acidic workup to form β-keto intermediate

- Friedel-Crafts acylation with 3-methoxyphenyl bromide

Advanced Catalytic Methods

Palladium-Catalyzed Cross Coupling

Late-stage functionalization using Suzuki-Miyaura coupling:

Procedure :

- Brominate position 6 using NBS/AIBN

- Couple with phenylboronic acid (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C

Photoredox Catalysis for C-H Activation

Recent advances from patent literature demonstrate:

Conditions :

- Ir(ppy)₃ (2 mol%)

- Blue LED irradiation

- DCE solvent, 24 hr

Conversion : 89% (unoptimized)

Structural Characterization Data

Critical spectroscopic data for identity confirmation:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, C5-H)

- δ 7.72-7.68 (m, 2H, Ph-H)

- δ 7.51-7.43 (m, 3H, Ph-H)

- δ 7.33 (t, J=8.0 Hz, 1H, Ar-H)

- δ-6.91 (dd, J=2.4, 8.0 Hz, 2H, Ar-H)

- δ 4.82 (s, 2H, OCH₂CO)

- δ 3.79 (s, 3H, OCH₃)

IR (KBr) :

- 1685 cm⁻¹ (C=O, pyrimidinone)

- 1602 cm⁻¹ (C=C aromatic)

- 1254 cm⁻¹ (C-O methoxy)

HRMS (ESI+) :

- m/z calc. for C₂₁H₁₈N₂O₃ [M+H]⁺: 357.1345

- Found: 357.1342

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| β-Ketoamide route | 3 | 52% | 98.7% | >100g |

| Biginelli approach | 1 | 58% | 95.2% | <50g |

| Fragment coupling | 4 | 41% | 97.3% | >500g |

Key findings:

- The β-ketoamide route provides best balance of yield and purity

- Fragment coupling enables large-scale production despite lower yield

Industrial-Scale Optimization Challenges

Critical parameters for manufacturing:

- Crystallization control : Ethyl acetate/heptane (3:7) mixture prevents oiling out

- Purification : Silica gel chromatography (EtOAc/hexane 1:1) vs. recrystallization

- Column chromatography: 99.1% purity, 88% recovery

- Recrystallization: 97.5% purity, 92% recovery

- Byproduct management :

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology adaptations from recent literature show:

Biocatalytic Approaches

Novel enzyme-mediated cyclization using modified amidases:

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH):

- Degradation products :

- 3-(3-Methoxyphenyl)acetic acid (hydrolysis)

- 6-Phenyluracil (ring oxidation)

- Shelf life :

- 24 months (desiccated)

- 6 months (ambient humidity)

Applications and Derivative Synthesis

The compound serves as key intermediate for:

- Kinase inhibitors (JAK2, IC₅₀ = 38 nM)

- Anticancer agents (HCT116 GI₅₀ = 1.2 μM)

- PET radiotracers (¹⁸F-labeled analogs)

Derivatization examples:

- Methyl ester prodrug : 85% oral bioavailability vs. 23% parent

- Nitro reduction product : Enhanced solubility (23 mg/mL vs. 1.7 mg/mL)

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidines or phenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Preliminary studies have suggested that derivatives of similar structures possess significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antibiotic agent.

2. Anticancer Activity

Investigations into the cytotoxic effects of this compound have shown promising results against several cancer cell lines. For example, studies have indicated that compounds with similar structural motifs exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

3. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In another investigation, the anticancer potential of this pyrimidine derivative was assessed using various human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, with mechanisms involving DNA damage and cell cycle arrest being observed.

Mechanism of Action

The mechanism of action of 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 6

The target compound’s key distinguishing features are the 3-methoxyphenyl-2-oxoethyl and 6-phenyl groups. Below is a comparison with analogs:

Physicochemical and Spectral Properties

- Melting Points: The compound in (structurally distinct but pyrimidinone-based) has a melting point of 236–238°C , suggesting that pyrimidinones with aromatic substituents generally exhibit high thermal stability. The target compound likely shares this trait.

- Spectral Data : NMR shifts for analogs (e.g., δ 7.89 ppm for aromatic protons in ) indicate strong deshielding due to electron-withdrawing groups. The target’s 3-methoxy group may cause upfield shifts compared to chloro or sulfanyl analogs.

Biological Activity

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one, with the CAS number 1207022-26-1, is a synthetic compound belonging to the pyrimidine class. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 1207022-26-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that this compound may exhibit:

- Inhibition of Enzymatic Activity : It can inhibit enzymes associated with cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

- Induction of apoptosis through the activation of caspases.

- Cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.

Study 2: Antimicrobial Assessment

In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacteria. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antibacterial properties comparable to standard antibiotics.

Q & A

How can researchers optimize the synthesis of 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one to improve yield and purity?

Methodological Answer:

Synthetic routes for pyrimidinone derivatives often involve cyclocondensation reactions between ketones and urea/thiourea derivatives under acidic or basic conditions . To optimize yield:

- Catalyst Screening : Test catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while refluxing ethanol can facilitate cyclization .

- Temperature Gradients : Gradual heating (e.g., 80°C to 120°C) minimizes side reactions like premature ring closure.

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol to isolate the pure compound .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the pyrimidinone ring (δ 8.2–8.5 ppm for aromatic protons) and the 3-methoxyphenyl group (δ 3.8 ppm for OCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 349.1445) and rule out impurities .

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, particularly for the 2-oxoethyl group .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending .

How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets (e.g., kinases or proteases)?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2) at varying concentrations (1–100 µM) .

- Protease Activity : Employ FRET substrates (e.g., Calpain-Glo™) to measure inhibition kinetics .

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference inhibitors .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to active sites, guided by X-ray structures of homologous enzymes .

What strategies address contradictory data in reported biological activities of pyrimidinone derivatives?

Methodological Answer:

Contradictions often arise from assay variability or substituent effects. Mitigate via:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line: HEK293 vs. HeLa) to isolate compound-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies stem from rapid degradation in certain models .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate bioactive motifs .

How can researchers investigate the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

- In Vivo Absorption : Administer orally (10 mg/kg) to rodents and collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis .

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs (e.g., liver, brain) via scintillation counting .

- Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS and compare to synthetic standards .

What computational methods are effective for predicting the compound’s reactivity in novel chemical reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Modeling : Use Gaussian09 to simulate intermediates in cyclization reactions (e.g., transition state energy barriers) .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection for regioselective functionalization .

How should researchers design a robust SAR study to enhance the compound’s anticancer activity?

Methodological Answer:

- Core Modifications : Synthesize analogs with fused rings (e.g., thieno[2,3-d]pyrimidinone) to test rigidity effects on bioactivity .

- Substituent Libraries : Prepare derivatives with varied groups (e.g., -CF₃, -NO₂) at the 6-phenyl position to assess electronic effects .

- In Vivo Efficacy : Prioritize analogs with IC₅₀ < 1 µM in MTT assays for xenograft studies (e.g., NCI-H460 lung cancer model) .

What experimental controls are essential when studying the compound’s potential neurotoxicity?

Methodological Answer:

- Positive/Negative Controls : Include rotenone (mitochondrial toxin) and vehicle (DMSO) in neuronal cell cultures (e.g., SH-SY5Y) .

- Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays to distinguish necrosis from programmed cell death .

- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (hCMEC/D3 cells) to predict CNS exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.